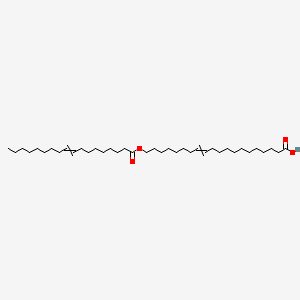
20-Octadec-9-enoyloxyicos-12-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20-Octadec-9-enoyloxyicos-12-enoic acid: is a complex organic compound characterized by its long-chain fatty acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 20-Octadec-9-enoyloxyicos-12-enoic acid typically involves esterification reactions. One common method is the reaction between octadec-9-enoic acid and icos-12-enoic acid under acidic conditions, using catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions, such as controlled temperature and pressure, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 20-Octadec-9-enoyloxyicos-12-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: Halogenation reactions, such as the addition of bromine, can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 20-Octadec-9-enoyloxyicos-12-enoic acid is used as a precursor in the synthesis of biodegradable polymers and surfactants. Its unique structure allows for the formation of complex macromolecules with desirable properties.
Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also investigated for its potential as a bioactive lipid with anti-inflammatory properties.
Medicine: The compound’s potential therapeutic applications include its use as a drug delivery agent. Its ability to form stable micelles makes it suitable for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability.
Industry: In the industrial sector, this compound is utilized in the production of lubricants and coatings. Its long-chain structure provides excellent lubrication properties and resistance to oxidation.
Wirkmechanismus
The mechanism of action of 20-Octadec-9-enoyloxyicos-12-enoic acid involves its interaction with cell membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. Additionally, its bioactive properties may involve modulation of inflammatory pathways through interactions with specific receptors and enzymes.
Vergleich Mit ähnlichen Verbindungen
Octadec-9-enoic acid: A monounsaturated fatty acid with a similar structure but lacking the ester linkage.
Icos-12-enoic acid: Another long-chain fatty acid with a similar carbon backbone but different functional groups.
Uniqueness: 20-Octadec-9-enoyloxyicos-12-enoic acid is unique due to its ester linkage, which imparts distinct chemical and physical properties. This structural feature enhances its solubility in organic solvents and its ability to form stable micelles, making it more versatile in various applications compared to its analogs.
Eigenschaften
Molekularformel |
C38H70O4 |
|---|---|
Molekulargewicht |
591.0 g/mol |
IUPAC-Name |
20-octadec-9-enoyloxyicos-12-enoic acid |
InChI |
InChI=1S/C38H70O4/c1-2-3-4-5-6-7-8-9-13-17-20-23-26-29-32-35-38(41)42-36-33-30-27-24-21-18-15-12-10-11-14-16-19-22-25-28-31-34-37(39)40/h9,12-13,15H,2-8,10-11,14,16-36H2,1H3,(H,39,40) |
InChI-Schlüssel |
MHFRMECLDNFTTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCC=CCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















